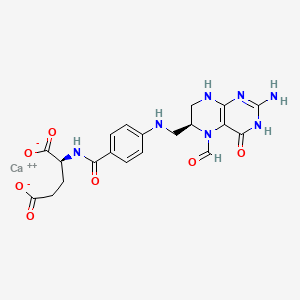

Levoleucovorin calcium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La lévocitrine de calcium, également connue sous le nom d'acide folinique, est un dérivé de l'acide folique réduit chimiquement. Elle est utilisée en combinaison avec certains médicaments de chimiothérapie pour améliorer leur efficacité ou atténuer leurs effets toxiques. La lévocitrine de calcium est particulièrement importante dans le traitement du cancer colorectal et de l'anémie mégaloblastique .

Applications De Recherche Scientifique

Leucovorin calcium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its role in cellular metabolism and DNA synthesis.

Medicine: Widely used in chemotherapy regimens, particularly for colorectal cancer. .

Industry: Employed in the production of pharmaceuticals and as a standard in quality control testing.

Mécanisme D'action

Target of Action

Levoleucovorin calcium, a folate analog, primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of purines, pyrimidines, and methionine, which are essential for DNA and protein synthesis .

Mode of Action

This compound acts as a cellular replacement for the co-factor tetrahydrofolate (THF) . It bypasses the DHFR reduction process, which is inhibited by folic acid antagonists like methotrexate . This allows it to counteract the toxic effects of such antagonists .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo synthesis of nucleic acids and amino acids . This pathway is disrupted when high-dose methotrexate is used for cancer therapy . Methotrexate inhibits DHFR, preventing the formation of DHF and THF, leading to a deficiency of coenzymes and a buildup of toxic substances . This compound, being an analog of THF, can bypass this inhibition and restore the pathway .

Pharmacokinetics

This compound is well absorbed and is metabolized in the intestinal mucosa and liver to the active form, 5-methyl-tetrahydrofolate (5MTHF) . It is primarily excreted in urine . The time to peak concentration is approximately 2 hours for oral administration and 10 minutes for IV administration . The elimination half-life is about 4 to 8 hours .

Result of Action

The primary result of this compound’s action is the prevention of the toxic side effects of methotrexate therapy . By acting as a cellular replacement for THF, it prevents the buildup of toxic substances that result from the inhibition of DHFR . This makes it effective as a rescue therapy following high-dose methotrexate treatment .

Action Environment

The action of this compound can be influenced by environmental factors. This is to prevent potential complications associated with hypercalcemia .

Analyse Biochimique

Biochemical Properties

Levoleucovorin calcium interacts with various enzymes and proteins in biochemical reactions. It is rapidly converted to the biologically available methyl-tetrahydrofolate form . As a folate analog, this compound is used to counteract the toxic effects of folic acid antagonists, such as methotrexate, which act by inhibiting the enzyme dihydrofolate reductase (DHFR) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a cellular replacement for the co-factor tetrahydrofolate (THF), thereby preventing the toxic side effects of methotrexate therapy .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It bypasses DHFR reduction and acts as a cellular replacement for the co-factor THF . This prevents the formation of dihydrofolate (DHF) and THF, resulting in a deficiency of coenzymes and a resultant buildup of toxic substances that are responsible for numerous adverse side effects of methotrexate therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, this compound (6, 20 or 60 mg/kg/day; i.v.; for 4 weeks) enhances the toxicity of 5-Fluorouracil .

Metabolic Pathways

This compound is involved in important metabolic pathways. It is required for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La lévocitrine de calcium est synthétisée par la réduction de l'acide folique. Le processus implique l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique. Les conditions de réaction incluent typiquement un solvant comme le méthanol ou l'éthanol et un catalyseur tel que le palladium sur carbone .

Méthodes de Production Industrielle : En milieu industriel, la lévocitrine de calcium est produite par un processus en plusieurs étapes qui comprend la réduction de l'acide folique, suivie d'une purification et d'une cristallisation. Le produit final est obtenu sous forme de poudre lyophilisée ou de solution stérile injectable .

Analyse Des Réactions Chimiques

Types de Réactions : La lévocitrine de calcium subit principalement des réactions de réduction et de substitution. Elle ne nécessite pas de réduction par l'enzyme dihydrofolate réductase pour participer aux réactions utilisant les folates comme source de groupements à un atome de carbone .

Réactifs et Conditions Communs :

Réduction : Borohydrure de sodium, hydrogénation catalytique.

Substitution : Divers nucléophiles peuvent être utilisés pour substituer les groupes fonctionnels sur la molécule d'acide folinique.

Principaux Produits : Le principal produit formé à partir de ces réactions est le tétrahydrofolate, qui est une forme biologiquement active du folate .

4. Applications de la Recherche Scientifique

La lévocitrine de calcium a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme réactif dans diverses réactions de synthèse organique.

Biologie : Étudiée pour son rôle dans le métabolisme cellulaire et la synthèse de l'ADN.

Médecine : Largement utilisée dans les régimes de chimiothérapie, en particulier pour le cancer colorectal. .

Industrie : Employée dans la production de produits pharmaceutiques et comme étalon dans les tests de contrôle de qualité.

5. Mécanisme d'Action

La lévocitrine de calcium agit en fournissant le cofacteur nécessaire bloqué par le méthotrexate. Elle entre en compétition avec le méthotrexate pour les sites de transport, déplace le méthotrexate des sites de liaison intracellulaires et restaure les réserves actives de folate nécessaires à la synthèse de l'ADN et de l'ARN . Elle stabilise également la liaison du 5-fluoro-2'-désoxyuridine-5'-monophosphate à la thymidylate synthétase, augmentant l'activité du fluorouracile .

Composés Similaires :

Acide Folique : Le composé parent dont la lévocitrine de calcium est dérivée.

Méthotrexate : Un antagoniste de l'acide folique utilisé en chimiothérapie.

Tétrahydrofolate : La forme biologiquement active du folate.

Unicité : La lévocitrine de calcium est unique dans sa capacité à contourner l'étape de réduction nécessaire par l'acide folique, la rendant plus facilement disponible pour les processus cellulaires. Cette propriété lui permet de contrer efficacement les effets toxiques des antagonistes de l'acide folique comme le méthotrexate .

La polyvalence et l'efficacité de la lévocitrine de calcium dans l'amélioration de la chimiothérapie et le traitement des affections liées à une carence en folate en font un composé précieux dans les milieux cliniques et de recherche.

Comparaison Avec Des Composés Similaires

Folic Acid: The parent compound from which leucovorin calcium is derived.

Methotrexate: A folic acid antagonist used in chemotherapy.

Tetrahydrofolate: The biologically active form of folate.

Uniqueness: Leucovorin calcium is unique in its ability to bypass the reduction step required by folic acid, making it more readily available for cellular processes. This property allows it to effectively counteract the toxic effects of folic acid antagonists like methotrexate .

Leucovorin calcium’s versatility and efficacy in enhancing chemotherapy and treating folate deficiency-related conditions make it a valuable compound in both clinical and research settings.

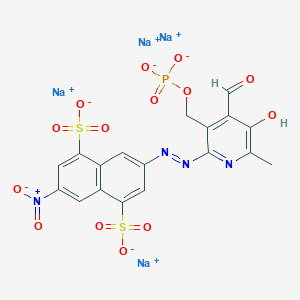

Propriétés

Numéro CAS |

80433-71-2 |

|---|---|

Formule moléculaire |

C20H23CaN7O7 |

Poids moléculaire |

513.5 g/mol |

Nom IUPAC |

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/t12-,13-;/m0./s1 |

Clé InChI |

BZPWXVJDMRBCMD-QNTKWALQSA-N |

SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |

SMILES isomérique |

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca] |

SMILES canonique |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca] |

Numéros CAS associés |

58-05-9 (Parent) |

Solubilité |

DMSO « 1 (mg/mL) H2O 100 (mg/mL) 0.1 N NaOH < 20 (mg/mL) |

Synonymes |

Calcium Folinate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)